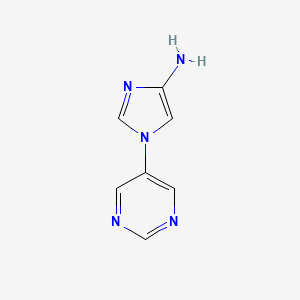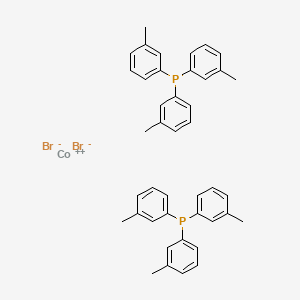
Cobalt, dibromobis(tris(3-methylphenyl)phosphine)-, (T-4)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt, dibromobis(tris(3-methylphenyl)phosphine)-, (T-4)- is an organometallic compound with the molecular formula C42H42Br2CoP2 and a molecular weight of 827.47 g/mol . This compound is known for its unique coordination chemistry and is often used in various catalytic applications due to its stability and reactivity.
Preparation Methods
The synthesis of Cobalt, dibromobis(tris(3-methylphenyl)phosphine)-, (T-4)- typically involves the reaction of cobalt(II) bromide with tris(3-methylphenyl)phosphine in a suitable solvent. The reaction is carried out under an inert atmosphere to prevent oxidation. The product is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Cobalt, dibromobis(tris(3-methylphenyl)phosphine)-, (T-4)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state cobalt complexes.
Reduction: It can be reduced to lower oxidation state cobalt species.
Substitution: The phosphine ligands can be substituted with other ligands under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligand exchange reagents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Cobalt, dibromobis(tris(3-methylphenyl)phosphine)-, (T-4)- has several scientific research applications:
Mechanism of Action
The mechanism by which Cobalt, dibromobis(tris(3-methylphenyl)phosphine)-, (T-4)- exerts its effects involves the coordination of the cobalt center with various substrates. This coordination facilitates the activation of the substrates, leading to the desired chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Cobalt, dibromobis(tris(3-methylphenyl)phosphine)-, (T-4)- can be compared with other similar cobalt-phosphine complexes, such as:
Cobalt, dibromobis(triphenylphosphine): This compound has similar catalytic properties but differs in the steric and electronic effects of the phosphine ligands.
Cobalt, dibromobis(tris(4-methylphenyl)phosphine): This compound has a different substitution pattern on the phosphine ligands, which can affect its reactivity and stability.
The uniqueness of Cobalt, dibromobis(tris(3-methylphenyl)phosphine)-, (T-4)- lies in its specific ligand environment, which provides distinct steric and electronic properties that can be tuned for various applications .
Properties
CAS No. |
49651-10-7 |
|---|---|
Molecular Formula |
C42H42Br2CoP2 |
Molecular Weight |
827.5 g/mol |
IUPAC Name |
cobalt(2+);tris(3-methylphenyl)phosphane;dibromide |
InChI |
InChI=1S/2C21H21P.2BrH.Co/c2*1-16-7-4-10-19(13-16)22(20-11-5-8-17(2)14-20)21-12-6-9-18(3)15-21;;;/h2*4-15H,1-3H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
KXNQXXGHMMVCOU-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=CC=C1)P(C2=CC=CC(=C2)C)C3=CC=CC(=C3)C.CC1=CC(=CC=C1)P(C2=CC=CC(=C2)C)C3=CC=CC(=C3)C.[Co+2].[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pentafluoro[1,1'-oxybis[ethane]]phosphorus](/img/structure/B13753505.png)
![3-[4-[(4S,4aS,9bR)-8,9b-dimethyl-3-oxo-1,2,4,4a-tetrahydrodibenzofuran-4-yl]-4-acetylpiperazin-4-ium-1-yl]propanamide;hydrochloride](/img/structure/B13753517.png)
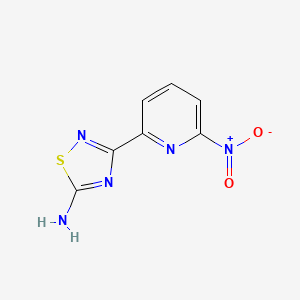
![[(3,5-Dichlorophenyl)methylidene]propanedinitrile](/img/structure/B13753533.png)
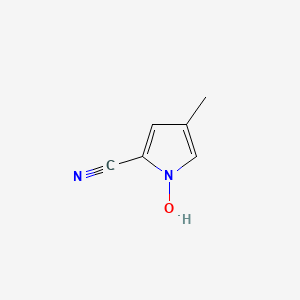
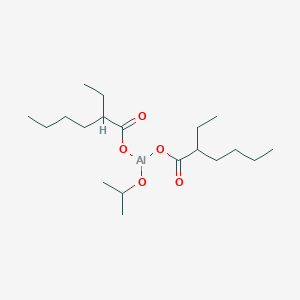
![1-[2-(2-Aminopropoxy)ethoxy]propan-2-amine](/img/structure/B13753542.png)
![2,7-Naphthalenedisulfonic acid, 3-amino-4-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-](/img/structure/B13753548.png)
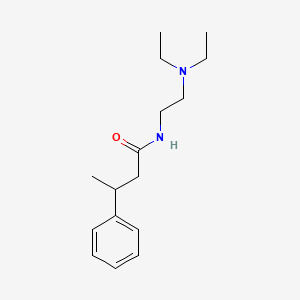

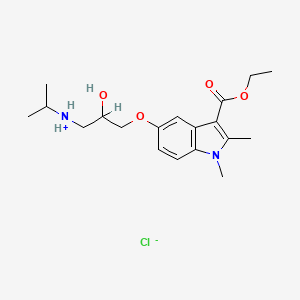
![2,8,10-Trioxa-5-azadodecanoic acid, 5-[3-(acetylamino)-4-[(5-nitro-2-thiazolyl)azo]phenyl]-9-oxo-, ethyl ester](/img/structure/B13753557.png)
